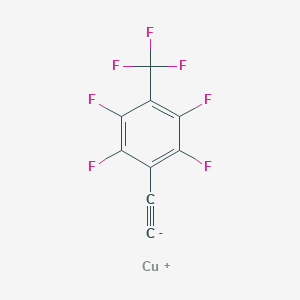
copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a complex organometallic compound that features a copper ion coordinated to a highly fluorinated aromatic ring with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene typically involves the reaction of a copper(I) salt with 1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction may be facilitated by the addition of ligands that stabilize the copper(I) ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations, including coupling reactions.
Medicinal Chemistry: The compound’s unique structure may be explored for potential therapeutic applications, particularly in the design of new drugs or imaging agents.
Mechanism of Action
The mechanism by which copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene exerts its effects is largely dependent on its role in specific reactions. In catalysis, the copper(I) ion can facilitate the formation of new bonds by coordinating to reactants and lowering the activation energy of the reaction. The highly fluorinated aromatic ring can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Copper(1+);1-ethynyl-4-methoxynaphthalene
- Copper(1+);1,3,5-triphenylbenzene-6-ide
Uniqueness
Copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group on the aromatic ring. This high degree of fluorination can significantly alter the compound’s electronic properties and reactivity compared to other copper(I) complexes. The ethynyl group also provides a site for further functionalization, making this compound versatile for various applications.
Properties
CAS No. |
61794-63-6 |
|---|---|
Molecular Formula |
C9CuF7 |
Molecular Weight |
304.63 g/mol |
IUPAC Name |
copper(1+);1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9F7.Cu/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11;/q-1;+1 |
InChI Key |
LGTHURVNCSXVQJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















